1,1,1,3,4,4,5,5,5-Nonafluoropent-2-ene
Overview
Description
1,1,1,3,4,4,5,5,5-Nonafluoropent-2-ene is a fluorinated organic compound with the molecular formula C6F12. It is a colorless to light yellow clear liquid at room temperature and is known for its high fluorine content, which imparts unique chemical properties. This compound is used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1,3,4,4,5,5,5-Nonafluoropent-2-ene can be synthesized through the fluorination of 1,3-dimethyl-1,3-disulfone. The process involves treating the disulfone with hydrogen fluoride or nitrosyl fluoride to obtain intermediate products, which are then further fluorinated using hydrogen fluoride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes. These processes are carried out in specialized reactors designed to handle highly reactive fluorinating agents and to ensure the safety and efficiency of the production.
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,4,4,5,5,5-Nonafluoropent-2-ene undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, it can participate in nucleophilic substitution reactions.
Addition Reactions: The double bond in the compound allows it to undergo addition reactions with various reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines.
Addition Reactions: Reagents such as hydrogen, halogens, and hydrogen halides are commonly used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield fluorinated alcohols or amines, while addition reactions can produce saturated fluorinated compounds.
Scientific Research Applications
1,1,1,3,4,4,5,5,5-Nonafluoropent-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its unique properties make it useful in studying the effects of fluorinated compounds on biological systems.
Medicine: Research into its potential use in pharmaceuticals is ongoing, particularly in the development of fluorinated drugs.
Mechanism of Action
The mechanism by which 1,1,1,3,4,4,5,5,5-Nonafluoropent-2-ene exerts its effects involves its high electronegativity and stability due to the presence of multiple fluorine atoms. These properties allow it to interact with various molecular targets and pathways, influencing chemical reactions and biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1,2,3,4,5,5,5-Nonafluoro-4-(trifluoromethyl)pent-2-ene
- 1,1,1,2,4,4,5,5,5-Nonafluoro-2-pentene
- 1,1,1,2,3,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-2-pentene
Uniqueness
1,1,1,3,4,4,5,5,5-Nonafluoropent-2-ene is unique due to its specific arrangement of fluorine atoms and the presence of a double bond, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in various specialized applications where specific chemical properties are required .
Properties
IUPAC Name |
1,1,1,3,4,4,5,5,5-nonafluoropent-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF9/c6-2(1-3(7,8)9)4(10,11)5(12,13)14/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPZBRBIEBBNIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(C(F)(F)F)(F)F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694202 | |
Record name | 1,1,1,3,4,4,5,5,5-Nonafluoropent-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73401-37-3 | |
Record name | 1,1,1,3,4,4,5,5,5-Nonafluoropent-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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